molecular formula C7H5Br2NO2 B103349 3,5-Dibromosalicylamide CAS No. 17892-25-0

3,5-Dibromosalicylamide

Cat. No. B103349
CAS RN: 17892-25-0
M. Wt: 294.93 g/mol
InChI Key: UPLRPVGMEIBZLY-UHFFFAOYSA-N
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Description

3,5-Dibromosalicylamide is a compound that is structurally related to salicylic acid derivatives, which are known for their medicinal properties. The presence of bromine atoms at the 3 and 5 positions on the aromatic ring of salicylamide suggests potential for significant biological activity, as bromine substitutions often play a role in enhancing the interaction of molecules with biological targets.

Synthesis Analysis

The synthesis of compounds related to 3,5-Dibromosalicylamide has been explored in various studies. For instance, diorganotin(IV) complexes of N-(3,5-dibromosalicylidene)-α-amino acid were synthesized by reacting diorganotin dichlorides with the potassium salt of the ligand . Additionally, substituted salicylamides, which share a similar core structure to 3,5-Dibromosalicylamide, have been synthesized from corresponding methoxybenzoic acids . These methods provide a foundation for the synthesis of 3,5-Dibromosalicylamide and its derivatives.

Molecular Structure Analysis

The molecular structure and vibrational spectra of 3,5-dibromosalicylic acid, a closely related compound, have been studied using both experimental techniques like FT-IR and FT-Raman, and theoretical methods such as density functional theory (DFT) . These studies provide insights into the molecular conformations and stability of the compound, which are relevant for understanding the structure of 3,5-Dibromosalicylamide.

Chemical Reactions Analysis

The reactivity of compounds similar to 3,5-Dibromosalicylamide has been investigated in various contexts. For example, the reaction of 3,5-dinitrosalicylic acid with urotropine and dicyclohexylamine has been studied, revealing the formation of hydrogen-bonded ion-paired compounds . This suggests that 3,5-Dibromosalicylamide may also participate in similar reactions, forming complexes with other molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3,5-Dibromosalicylamide can be inferred from related compounds. The metabolism and disposition of 3,5-dibromosalicylanilide in rats have been studied, indicating that the compound is well absorbed and metabolized into various conjugates . The study of the color reaction of 3,5-dibromosalicylaldehyde with copper also provides information on the chemical behavior of brominated salicylaldehyde derivatives . These findings contribute to a broader understanding of the properties of 3,5-Dibromosalicylamide.

Scientific Research Applications

Antisickling Agent in Hemoglobin

  • Acetyl-3,5-dibromosalicylic acid (dibromoaspirin) is shown to be a potent acylating agent of intracellular hemoglobin, inhibiting erythrocyte sickling and potentially serving as an effective antisickling agent in vivo (Walder et al., 1977).

Cross-linking Agent for Hemoglobin

  • Trimesoyltris(3,5-dibromosalicylate) (TTDS) is a trifunctional site-directed protein cross-linking reagent that reacts with human hemoglobin A, primarily forming amides from the e-amino groups of Lys-82 of each of the β chains of hemoglobin (Kluger et al., 1992).
  • Bis(3,5-dibromosalicyl) succinate and fumarate are potent acylating agents of intracellular hemoglobin and can cross-link beta chains of hemoglobin, potentially impacting oxygen affinities and reducing sickling tendencies (Walder et al., 1979).

Chemical Analysis and Computational Studies

  • A study on 3,5-dibromosalicylic acid focuses on its structures and vibrations, including FT-IR and FT-Raman analysis, demonstrating its potential in the field of antifungal agents (Balachandran et al., 2012).

Antibacterial Activity

  • A series of 55 salicylamides, including 3,5-dibromo derivatives , was synthesized and evaluated for in vitro antibacterial activity against Actinomyces viscosus, an organism implicated in periodontal disease, showing significant antibacterial properties (Coburn et al., 1981).

Safety And Hazards

The safety data sheet for 3,5-Dibromosalicylamide suggests that it should be handled with care to avoid dust formation and inhalation . In case of skin contact, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . In case of eye contact, the eyes should be rinsed with pure water for at least 15 minutes . If ingested, the mouth should be rinsed with water and vomiting should not be induced .

properties

IUPAC Name

3,5-dibromo-2-hydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2NO2/c8-3-1-4(7(10)12)6(11)5(9)2-3/h1-2,11H,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPLRPVGMEIBZLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)N)O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00326292
Record name 3,5-Dibromosalicylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00326292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dibromosalicylamide

CAS RN

17892-25-0
Record name NSC526322
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=526322
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,5-Dibromosalicylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00326292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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